![molecular formula C6HCl2F3N4 B12830054 1H-Imidazo[4,5-b]pyrazine, 5,6-dichloro-2-(trifluoromethyl)- CAS No. 53338-40-2](/img/structure/B12830054.png)
1H-Imidazo[4,5-b]pyrazine, 5,6-dichloro-2-(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Imidazo[4,5-b]pyrazine, 5,6-dichloro-2-(trifluoromethyl)- is a chemical compound with significant therapeutic potential. It is a derivative of imidazo[4,5-b]pyrazine, a class of compounds known for their diverse biological activities. The compound features a fused imidazole and pyrazine ring system, with chlorine atoms at the 5 and 6 positions and a trifluoromethyl group at the 2 position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazo[4,5-b]pyrazine, 5,6-dichloro-2-(trifluoromethyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable diamine with a diketone or ketoaldehyde in the presence of a catalyst. The reaction conditions often include heating in a solvent such as toluene or ethanol, with the addition of acids like p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Imidazo[4,5-b]pyrazine, 5,6-dichloro-2-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing halogens.
Substitution: Formation of substituted derivatives with new functional groups replacing halogens.
Applications De Recherche Scientifique
1H-Imidazo[4,5-b]pyrazine, 5,6-dichloro-2-(trifluoromethyl)- has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 1H-Imidazo[4,5-b]pyrazine, 5,6-dichloro-2-(trifluoromethyl)- involves its interaction with specific molecular targets. The compound may inhibit enzymes or modulate receptors by binding to their active sites. This interaction can disrupt normal cellular processes, leading to therapeutic effects. The pathways involved often include signal transduction pathways and metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Imidazo[4,5-b]pyrazine-2-methanol, 5,6-dichloro-: Similar structure but with a methanol group instead of a trifluoromethyl group.
1H-Imidazo[4,5-d]pyridazine-2,4,7-triamine: A related compound with a pyridazine ring instead of a pyrazine ring.
Uniqueness
1H-Imidazo[4,5-b]pyrazine, 5,6-dichloro-2-(trifluoromethyl)- is unique due to the presence of the trifluoromethyl group, which can enhance its biological activity and stability. This structural feature distinguishes it from other similar compounds and contributes to its potential therapeutic applications.
Propriétés
Numéro CAS |
53338-40-2 |
|---|---|
Formule moléculaire |
C6HCl2F3N4 |
Poids moléculaire |
257.00 g/mol |
Nom IUPAC |
5,6-dichloro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyrazine |
InChI |
InChI=1S/C6HCl2F3N4/c7-1-2(8)13-4-3(12-1)14-5(15-4)6(9,10)11/h(H,12,13,14,15) |
Clé InChI |
VSOQEORJPPKTDM-UHFFFAOYSA-N |
SMILES canonique |
C12=C(N=C(C(=N1)Cl)Cl)N=C(N2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


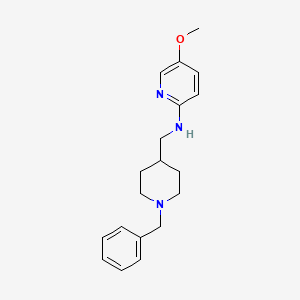
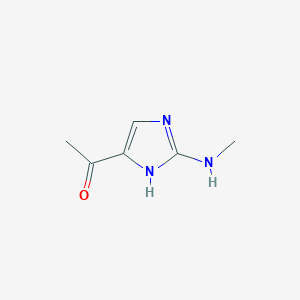
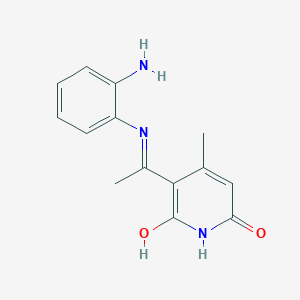
![2-Ethynylbenzo[d]oxazole](/img/structure/B12829992.png)
![2-Benzyl-2H-imidazo[1,5-a]quinolin-10-ium bromide](/img/structure/B12829997.png)
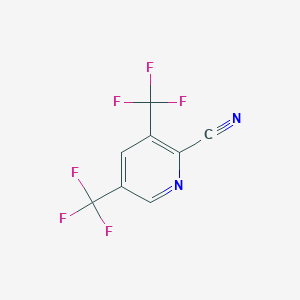



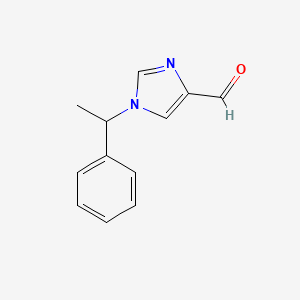
![(1R,6S,8R)-3-Azabicyclo[4.2.0]octane-8-carboxylic acid](/img/structure/B12830031.png)
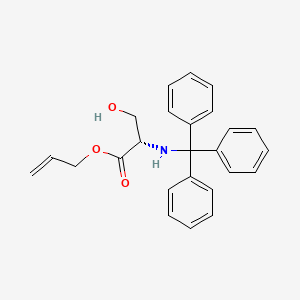

![2-((1R,4S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octan-5-yl)acetic acid](/img/structure/B12830042.png)
